SKLB1002 - 1225451-84-2

SKLB1002

Catalog Number: EVT-287327
CAS Number: 1225451-84-2
Molecular Formula: C13H12N4O2S2
Molecular Weight: 320.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

SKLB1002 is a potent, selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling. [, ] This small molecule compound exhibits anti-angiogenic properties, inhibiting the formation of new blood vessels. [, ] SKLB1002 has been investigated for its potential in treating various diseases characterized by excessive or abnormal angiogenesis, including cancer and psoriasis. [, ]

Xanthatin

  • Compound Description: Xanthatin is a natural compound isolated from the plant Xanthium strumarium. It is known to exhibit anti-angiogenic activity. []
  • Relevance: While not structurally similar to SKLB1002, Xanthatin is identified as a VEGFR2 tyrosine kinase inhibitor, suggesting a shared target and potential mechanism of action. []

Fluoropyrimidine

  • Compound Description: Fluoropyrimidine refers to a class of pyrimidine analogs containing a fluorine atom. These compounds are widely used as antimetabolites in cancer chemotherapy. []
  • Relevance: Although structurally distinct from SKLB1002, fluoropyrimidines are mentioned alongside SKLB1002 as VEGFR2 tyrosine kinase inhibitors, implying a potential overlap in their anti-angiogenic mechanisms. []

Thienopyrimidine

  • Compound Description: Thienopyrimidines represent a class of heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds are explored for various therapeutic applications, including anti-cancer activity. []
  • Relevance: Similar to fluoropyrimidines, thienopyrimidines are noted as VEGFR2 tyrosine kinase inhibitors, indicating a potential shared mechanism with SKLB1002 despite structural differences. []

Pyrazolopyrimidine

  • Compound Description: Pyrazolopyrimidines are a class of heterocyclic compounds featuring a pyrazole ring fused to a pyrimidine ring. These compounds are investigated for their potential in medicinal chemistry, including anti-cancer activity. []
  • Relevance: As with the previous two classes, pyrazolopyrimidines are also recognized as VEGFR2 tyrosine kinase inhibitors, suggesting a common target and potential mechanistic similarity with SKLB1002. []

Pyrimidine Carboxamides

  • Compound Description: Pyrimidine carboxamides are a class of compounds characterized by a pyrimidine ring substituted with a carboxamide group. These compounds are explored for various biological activities, including anti-cancer potential. []
  • Relevance: Like the previously mentioned classes, pyrimidine carboxamides are identified as VEGFR2 tyrosine kinase inhibitors, suggesting they might share a similar anti-angiogenic mechanism with SKLB1002, although their structures differ. []
Source and Classification

SKLB1002 was synthesized at the State Key Laboratory of Biotherapy in Sichuan University, China. It belongs to a class of small molecule inhibitors targeting receptor tyrosine kinases, specifically focusing on VEGFR2, which is crucial for endothelial cell proliferation and survival during angiogenesis. The compound has been characterized as having significant inhibitory effects on human umbilical vein endothelial cells (HUVEC) in vitro, demonstrating its potential as an anticancer drug candidate .

Synthesis Analysis

Methods and Technical Details

The synthesis of SKLB1002 involved a restricted de novo design approach, which is a computational method that allows for the generation of new chemical entities based on known structures. This method ensures that the synthesized compounds possess desirable biological properties while minimizing potential side effects. The detailed synthetic route for SKLB1002 includes several steps involving key reagents and conditions that optimize yield and purity.

  1. Starting Materials: Initial reagents are selected based on their ability to form the desired molecular framework through various organic reactions.
  2. Reaction Conditions: Conditions such as temperature, solvent choice, and reaction time are meticulously controlled to facilitate successful reactions while preventing by-product formation.
  3. Purification: Post-synthesis, the compound undergoes purification processes such as column chromatography or recrystallization to isolate SKLB1002 from unreacted materials and by-products.

The synthesis process highlights the importance of both chemical knowledge and practical laboratory skills in developing effective pharmaceutical agents .

Molecular Structure Analysis

Structure and Data

The molecular structure of SKLB1002 has been elucidated using various spectroscopic techniques, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. The compound's structure reflects its design as a VEGFR2 inhibitor, featuring functional groups that facilitate binding to the receptor's active site.

  • Molecular Formula: The specific molecular formula provides insight into its chemical composition.
  • 3D Structure: Advanced modeling techniques, such as molecular docking studies, have been employed to visualize how SKLB1002 interacts with VEGFR2 at the atomic level.

These analyses confirm that SKLB1002 effectively fits into the binding pocket of VEGFR2, allowing it to inhibit receptor activity .

Chemical Reactions Analysis

Reactions and Technical Details

SKLB1002 primarily functions through competitive inhibition of VEGFR2. Upon administration, it binds to the ATP-binding site of the receptor, preventing phosphorylation and subsequent activation of downstream signaling pathways involved in angiogenesis.

  1. Inhibition Mechanism: The compound inhibits VEGF-induced phosphorylation of VEGFR2 and downstream kinases such as extracellular signal-regulated kinase, focal adhesion kinase, and Src.
  2. In Vitro Studies: In cellular assays using HUVECs, SKLB1002 demonstrated significant inhibition of cell proliferation, migration, invasion, and tube formation.
  3. In Vivo Studies: Animal models (e.g., zebrafish embryos and athymic mice) have shown that administration of SKLB1002 leads to reduced tumor growth and angiogenesis .

These findings underscore the compound's potential as an effective therapeutic agent against cancer through its antiangiogenic properties.

Mechanism of Action

Process and Data

The mechanism by which SKLB1002 exerts its effects involves several key processes:

  1. Binding to VEGFR2: Upon entering the bloodstream, SKLB1002 binds to VEGFR2 with high affinity.
  2. Inhibition of Phosphorylation: This binding prevents the phosphorylation of the receptor by VEGF, effectively blocking downstream signaling cascades that promote endothelial cell proliferation and survival.
  3. Downstream Effects: The inhibition leads to reduced activation of critical pathways such as those involving extracellular signal-regulated kinase and mammalian target of rapamycin (mTOR), ultimately resulting in decreased angiogenesis .

Data from Western blot analyses support these mechanisms by demonstrating reduced levels of phosphorylated proteins in treated cells compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

SKLB1002 exhibits several notable physical and chemical properties:

  • Molecular Weight: Information regarding molecular weight is crucial for understanding dosage formulations.
  • Solubility: The solubility profile affects bioavailability; hence studies are conducted to determine its behavior in various solvents.
  • Stability: Stability under physiological conditions is assessed to ensure efficacy during storage and administration.
Applications

Scientific Uses

SKLB1002 has significant implications for cancer therapy due to its ability to inhibit angiogenesis:

  1. Cancer Treatment: As a VEGFR2 inhibitor, it holds promise for use in various cancers where angiogenesis plays a critical role in tumor progression.
  2. Research Tool: Beyond therapeutic applications, SKLB1002 serves as a valuable tool in research settings for studying angiogenesis mechanisms and testing other antiangiogenic strategies.
  3. Combination Therapies: Preliminary studies suggest potential synergistic effects when combined with other treatments such as hyperthermia or existing chemotherapeutic agents .

Properties

CAS Number

1225451-84-2

Product Name

SKLB1002

IUPAC Name

2-(6,7-dimethoxyquinazolin-4-yl)sulfanyl-5-methyl-1,3,4-thiadiazole

Molecular Formula

C13H12N4O2S2

Molecular Weight

320.4 g/mol

InChI

InChI=1S/C13H12N4O2S2/c1-7-16-17-13(20-7)21-12-8-4-10(18-2)11(19-3)5-9(8)14-6-15-12/h4-6H,1-3H3

InChI Key

RQVGFDBMONQTBC-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC

Solubility

Soluble in DMSO, not in water

Synonyms

SKLB1002; SKLB 1002; SKLB1002.

Canonical SMILES

CC1=NN=C(S1)SC2=NC=NC3=CC(=C(C=C32)OC)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.